Ethyl 3,4,5-Trimethoxybenzoate
Description
Overview and Significance in Chemical and Biomedical Sciences
Ethyl 3,4,5-trimethoxybenzoate (B1228286) is a chemical compound that has garnered attention in various scientific fields. It is recognized as a derivative of gallic acid, specifically a trihydroxybenzoic acid. nih.govhmdb.ca In chemical research, it serves as a building block or intermediate in the synthesis of more complex organic molecules. sarchemlabs.com Its multifunctional properties make it a subject of study in organic chemistry and material science. smolecule.com In the biomedical sphere, research has explored its potential as an antiproliferative agent through the inhibition of histone deacetylase. researchgate.net As a natural product, it is also included in chemical libraries used for high-throughput screening to identify new bioactive compounds.
Historical Context of Research on Benzoate (B1203000) Esters
Research into benzoate esters is built upon the foundational chemistry of benzoic acid and its derivatives. Benzoate esters, which are derived from benzoic acid, have long been a subject of chemical synthesis and application. taylorandfrancis.comorganic-chemistry.org Historically, the esterification of benzoic acid has been a fundamental reaction in organic chemistry, with early studies dating back over a century. hathitrust.org The mechanisms of these reactions, such as the acid-catalyzed esterification and hydrolysis, have been the focus of extensive kinetic and mechanistic studies, which have evolved over time with the development of new analytical techniques like isotopic labeling and computational chemistry. rsc.org Benzoate esters are widely utilized as preservatives in food, cosmetics, and pharmaceuticals due to their ability to prevent degradation by microorganisms. taylorandfrancis.com The stability and reactivity of these esters can be modulated by altering their alcohol (alkoxyl) component, a principle that is fundamental in the design of various compounds. nih.gov This long history of research provides the essential context for the synthesis and investigation of more complex derivatives like Ethyl 3,4,5-Trimethoxybenzoate.
General Structure and Relevance of Trimethoxybenzene Derivatives
Trimethoxybenzene derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with three methoxy (B1213986) (-OCH₃) groups. sarchemlabs.com The specific arrangement of these groups (e.g., 1,2,3-, 1,2,4-, or 1,3,5-isomers) significantly influences the molecule's electronic properties, stability, and potential for intermolecular interactions. icm.edu.plrsc.org The 3,4,5-trimethoxy substitution pattern, as seen in this compound, is of particular interest in medicinal chemistry. This structural motif is found in a number of naturally occurring and synthetic compounds that exhibit significant biological activities. For instance, it is a key feature of compounds designed as potential anticancer agents that target the colchicine-binding site on microtubules. tandfonline.com The presence of the three methoxy groups on the benzene ring can affect the molecule's ability to bind to biological targets and is a critical factor in structure-activity relationship (SAR) studies, which aim to optimize the therapeutic effects of drug candidates. researchgate.nettandfonline.com
Origin and Natural Occurrence of this compound
This compound is a compound that has been identified and isolated from natural plant sources.
Phytochemical studies have confirmed the presence of this compound in Rauvolfia yunnanensis Tsiang, a plant belonging to the Apocynaceae family. medchemexpress.commedchemexpress.com Research published in 2008 detailed the isolation of several compounds from the roots of this plant, including this compound (referred to as compound 3 in the study). epa.gov Its structure was elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). epa.gov This was reportedly the first time the compound had been isolated from this particular species. epa.gov
This compound has also been identified as a natural product derived from Rauvolfia verticillata. medchemexpress.comtargetmol.comcymitquimica.com This plant is another member of the Rauvolfia genus and is known to produce a variety of alkaloids and other secondary metabolites. The isolation from this species further establishes the compound's status as a naturally occurring phytochemical within this genus.
While the primary documented sources for this compound are species within the Rauvolfia genus, the core structure of 3,4,5-trimethoxybenzoic acid and its derivatives are related to gallic acid, a widely distributed compound in the plant kingdom. hmdb.ca Further phytochemical investigations may reveal its presence in other plant families.
Documented Natural Sources
| Plant Species | Family | Part of Plant | Reference |
|---|---|---|---|
| Rauvolfia yunnanensis Tsiang | Apocynaceae | Roots | medchemexpress.com, epa.gov |
| Rauvolfia verticillata | Apocynaceae | Not specified | medchemexpress.com, targetmol.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOFNBCUGJADBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282612 | |
| Record name | Ethyl 3,4,5-Trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ethyl 3,4,5-trimethoxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6178-44-5 | |
| Record name | Ethyl 3,4,5-trimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6178-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 26825 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006178445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6178-44-5 | |
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| Record name | Ethyl 3,4,5-Trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,4,5-trimethoxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50 - 51 °C | |
| Record name | Ethyl 3,4,5-trimethoxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations of Ethyl 3,4,5 Trimethoxybenzoate
Established Synthetic Routes for Ethyl 3,4,5-Trimethoxybenzoate (B1228286)
Several methodologies have been established for the synthesis of Ethyl 3,4,5-trimethoxybenzoate, each with distinct advantages and applications. The most common routes include the direct esterification of its corresponding carboxylic acid, methylation of a hydroxylated precursor, and specialized alkylation reactions.
A primary and straightforward method for synthesizing this compound is the Fischer esterification of 3,4,5-Trimethoxybenzoic Acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), and is driven by heating the reactants. researchgate.netlibretexts.org The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is commonly accomplished by using an excess of one reactant (usually ethanol) or by removing the water formed during the reaction. researchgate.netlibretexts.org
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. A subsequent nucleophilic attack by the ethanol molecule on the carbonyl carbon forms a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product, this compound.
An alternative synthetic pathway begins with Ethyl 3,4,5-trihydroxybenzoate, commonly known as Ethyl Gallate. sigmaaldrich.comnih.gov This method involves the methylation of the three phenolic hydroxyl groups on the benzene (B151609) ring to yield the desired trimethoxy structure. This transformation is typically achieved using a methylating agent in the presence of a base.
A common methylating agent for this purpose is dimethyl sulfate, which reacts with the hydroxyl groups under basic conditions provided by sodium hydroxide (B78521) or potassium carbonate. prepchem.com The synthesis of the related methyl ester, Mthis compound, from methyl gallate has been demonstrated using methyl chloride gas in a solvent like N,N-Dimethylformamide (DMF) with an inorganic base acting as an acid-binding agent. google.com This principle is directly applicable to the synthesis of the ethyl ester from Ethyl Gallate. The process ensures that the ester functional group remains intact while the hydroxyl groups are converted to methoxy (B1213986) groups.
While not a direct route to this compound itself, alkylation reactions involving its derivatives are pivotal for creating more complex molecules. A key example is the use of 2-Chlorothis compound as an alkylating agent. cdnsciencepub.com This compound, prepared from 3,4,5-trimethoxybenzoyl chloride and 2-chloroethanol (B45725), serves as a precursor for synthesizing a variety of basic esters. cdnsciencepub.com
The choice of synthetic route for this compound depends on factors such as starting material availability, desired scale, and reaction conditions. Each method presents a different profile in terms of yield and efficiency.
| Synthetic Route | Starting Materials | Key Reagents | General Yield | Advantages | Disadvantages |
| Esterification | 3,4,5-Trimethoxybenzoic Acid, Ethanol | Strong acid (e.g., H₂SO₄) | Moderate to High | Direct, one-step reaction. | Equilibrium-limited, may require removal of water or excess reagent. researchgate.netlibretexts.org |
| Methylation | Ethyl Gallate | Methylating agent (e.g., Dimethyl Sulfate), Base (e.g., K₂CO₃) | High | High conversion of hydroxyl groups. | Requires precursor (Ethyl Gallate), use of potentially hazardous methylating agents. prepchem.comgoogle.com |
Data represents typical outcomes for these reaction types and may vary based on specific conditions.
Derivatization of this compound
The chemical scaffold of this compound is a versatile platform for the synthesis of various analogs and homologs. These derivatives are often explored for their potential applications in medicinal chemistry and materials science.
A significant pathway for creating novel analogs involves the synthesis and subsequent reaction of haloalkyl esters of 3,4,5-trimethoxybenzoic acid. As previously mentioned, 2-Chlorothis compound serves as a key intermediate for this purpose. cdnsciencepub.com By reacting this intermediate with a range of secondary amines, a library of basic esters can be generated. The reaction involves nucleophilic substitution, where the amine displaces the chloride, leading to the formation of compounds with a tertiary amine linked to the ethyl ester chain. cdnsciencepub.com
For instance, the reaction with piperidine (B6355638) yields 2-piperidinothis compound, and the reaction with morpholine (B109124) produces 2-morpholinothis compound. cdnsciencepub.com The yields for these derivatization reactions are generally good, as illustrated in the table below based on reported findings. cdnsciencepub.com
| Secondary Amine | Synthesized Analog | Yield (%) | Reference |
| Piperidine | 2-Piperidinothis compound Hydrochloride | 72.3 | cdnsciencepub.com |
| Morpholine | 2-Morpholinothis compound Hydrochloride | - | cdnsciencepub.com |
| Pyrrolidine | 2-Pyrrolidinothis compound Hydrochloride | - | cdnsciencepub.com |
| Diethylamine | 2-Diethylaminothis compound Hydrochloride | - | cdnsciencepub.com |
Yields reported for the hydrochloride salt of the final product. A dash indicates that a specific yield was not reported in the provided source for that particular derivative, although its synthesis was described.
Functional Group Modifications and their Impact on Molecular Properties
The molecular structure of this compound offers several sites for functional group modification, primarily at the ester group and on the aromatic ring. These modifications can significantly alter the molecule's electronic, steric, and physicochemical properties, thereby influencing its reactivity and potential applications.
Modifications to the ester group, such as hydrolysis to the corresponding carboxylic acid (3,4,5-Trimethoxybenzoic acid) or transesterification with other alcohols, can alter the compound's polarity and solubility. For instance, converting the ethyl ester to a methyl ester, as in Mthis compound, results in a compound with a slightly lower molecular weight and potentially different crystallization properties.
The aromatic ring of the related Mthis compound has been shown to undergo electrophilic substitution reactions. For example, reactions such as nitration can introduce a nitro group onto the ring, and halogenation can add substituents like bromine. These substitutions directly influence the electron density of the aromatic ring. The introduction of electron-withdrawing groups, such as a nitro group, deactivates the ring, making further electrophilic substitution more difficult. Conversely, the methoxy groups are electron-donating, activating the ring towards these substitutions. The position of these new substituents can also introduce steric hindrance, which can affect the molecule's ability to interact with other chemical species.
Below is a table summarizing potential modifications and their effects on the molecular properties of the benzoate (B1203000) structure.
| Modification Type | Reagents/Conditions | Resulting Functional Group | Impact on Molecular Properties |
| Ring Nitration | Nitrating Agent | Nitro (-NO₂) | Increases electron-withdrawing character, alters steric profile. |
| Ring Bromination | Brominating Agent | Bromo (-Br) | Adds a bulky, electronegative atom, affecting reactivity and intermolecular interactions. |
| Ester Hydrolysis | Acid or Base | Carboxylic Acid (-COOH) | Increases polarity and acidity. |
| Transesterification | Alcohol, Catalyst | New Ester (-COOR') | Alters lipophilicity and steric bulk at the ester position. |
Reaction with Secondary Amines
A significant chemical transformation involving derivatives of 3,4,5-Trimethoxybenzoic acid is their reaction with secondary amines. This reaction typically involves the conversion of the ester functional group into an amide or, more specifically, the formation of basic esters through the alkylation of secondary amines with a modified 3,4,5-trimethoxybenzoate structure.
This reaction leads to the formation of a new carbon-nitrogen bond and the introduction of a basic amino group, fundamentally changing the character of the original ester. The resulting compounds are basic esters of 3,4,5-trimethoxybenzoic acid. nih.gov
The following table details the reaction of 2-chlorothis compound with various secondary amines to produce the corresponding basic esters. nih.gov
| Secondary Amine | Product (Hydrochloride Salt) | Melting Point (°C) |
| Piperidine | 2-Piperidinothis compound HCl | 209-210 |
| Morpholine | 2-Morpholinothis compound HCl | 208-209 |
| Diethylamine | 2-Diethylaminothis compound HCl | 158-159 |
| N-Methylaniline | 2-(N-Methylanilino)this compound HCl | 178-179 |
| 1,2,3,4-Tetrahydroquinoline | 2-(1,2,3,4-Tetrahydroquinolino)this compound HCl | 185-186 |
| 1,2,3,4-Tetrahydroisoquinoline | 2-(1,2,3,4-Tetrahydroisoquinolino)this compound HCl | 195-196 |
Formation of Quinoxaline (B1680401) Precursors
Based on the available research, there is no information detailing the specific use of this compound in the formation of quinoxaline precursors. The common synthetic routes to quinoxalines involve the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds. The current body of literature does not describe a pathway where this compound is transformed into such a precursor.
Biological Activities and Pharmacological Investigations of Ethyl 3,4,5 Trimethoxybenzoate
Antioxidant Properties
The capacity of a compound to neutralize reactive oxygen species (ROS) is a critical measure of its antioxidant potential. Ethyl 3,4,5-trimethoxybenzoate (B1228286) has been evaluated for these properties through various scientific assays.
The antioxidant characteristics of Ethyl 3,4,5-trimethoxybenzoate have been demonstrated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In this test, antioxidants donate an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured to quantify scavenging activity. Studies have shown that this compound exhibits considerable antioxidant activity in this assay, indicating its capacity to effectively scavenge free radicals.
When compared with other related trimethoxybenzene derivatives and a standard antioxidant agent, this compound demonstrates significant efficacy. In a comparative study, its antioxidant activity was evaluated alongside Mthis compound (MTB), Methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC), and Ethyl 3,4,5-trimethoxycinnamate (ETC). All these derivatives, including this compound, showed considerable antioxidant activity, which was found to be two-fold higher than that of arbutin, a well-known antioxidant and hypopigmenting agent.
Table 1: Comparative Antioxidant Activity
| Compound | Antioxidant Activity Compared to Arbutin |
|---|---|
| This compound (ETB) | 2-fold higher |
| Mthis compound (MTB) | 2-fold higher |
| Methyl 3,4,5-trimethoxycinnamate (MTC) | 2-fold higher |
| Ethyl 3,4,5-trimethoxycinnamate (ETC) | 2-fold higher |
The free radical scavenging mechanism of benzoic acid derivatives is generally attributed to their ability to donate a hydrogen atom or an electron. For phenolic compounds, common mechanisms include Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). preprints.orgnih.gov In the HAT mechanism, the antioxidant directly donates a hydrogen atom to a free radical. The SPLET mechanism is a multi-step process involving the deprotonation of the antioxidant followed by electron transfer to the radical. nih.gov The 3,4,5-trimethoxy substitution pattern on the benzoate (B1203000) structure of this compound influences its electronic properties, which are crucial for this radical scavenging activity. The presence of electron-donating methoxy (B1213986) groups can stabilize the resulting radical after hydrogen or electron donation, enhancing its antioxidant capacity. nih.gov
Antimelanogenic Effects
Melanogenesis is the process of melanin (B1238610) synthesis, and its inhibition is a key target for agents used in treating hyperpigmentation. This compound has been investigated for its ability to interfere with this process.
Research utilizing B16F10 melanoma cells, a standard model for studying melanogenesis, has demonstrated the antimelanogenic potential of this compound. In studies where these cells were stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanin production, treatment with this compound resulted in a decrease in melanin synthesis. This finding highlights its direct inhibitory effect on cellular melanin production.
Tyrosinase is the key and rate-limiting enzyme in the melanogenesis pathway, responsible for converting L-tyrosine to L-DOPA and subsequently to dopaquinone. nih.govmdpi.com The inhibition of this enzyme is a primary mechanism for reducing melanin production. nih.gov this compound has been shown to inhibit cellular tyrosinase activity in α-MSH-stimulated B16F10 cells in a dose-dependent manner. While direct studies on its effect on tyrosinase expression are specific to related compounds like Methyl 3,4,5-trimethoxycinnamate (MTC) and Ethyl 3,4,5-trimethoxycinnamate (ETC), which were found to reduce tyrosinase protein expression levels, the observed dose-dependent inhibition of tyrosinase activity by this compound confirms its role in modulating this critical enzymatic step in melanin synthesis.
Table 2: Effects on Melanogenesis in B16F10 Cells
| Compound | Effect on α-MSH-Induced Melanin Production | Effect on α-MSH-Induced Cellular Tyrosinase Activity |
|---|---|---|
| This compound (ETB) | Decreased | Inhibited in a dose-dependent manner |
| Mthis compound (MTB) | Decreased | Inhibited in a dose-dependent manner |
| Methyl 3,4,5-trimethoxycinnamate (MTC) | Decreased | Inhibited in a dose-dependent manner |
| Ethyl 3,4,5-trimethoxycinnamate (ETC) | Strong inhibitory effect | Inhibited in a dose-dependent manner |
Potential as Hypopigmenting Agents
This compound (ETB) has been investigated for its potential to act as a hypopigmenting agent, primarily through its influence on melanogenesis, the process of melanin production.
In a study evaluating the effects of trimethoxybenzene derivatives, ETB was found to decrease melanin production induced by α-melanocyte-stimulating hormone (α-MSH) in B16F10 melanoma cells. koreascience.kr This suggests that ETB can interfere with the signaling pathway that stimulates melanin synthesis. The study also demonstrated that the inhibitory effects of ETB and related derivatives on cellular tyrosinase activity occurred in a dose-dependent manner. koreascience.kr Tyrosinase is a key enzyme in the melanogenesis pathway, and its inhibition is a common target for hypopigmenting agents.
Table 1: Investigated Hypopigmenting Effects of this compound
| Activity | Cell Line | Inducer | Observed Effect | Quantitative Data |
|---|---|---|---|---|
| Melanin Production Inhibition | B16F10 melanoma cells | α-MSH | Decreased melanin production | Specific IC50 values or percentage of inhibition not provided in the available research. |
| Cellular Tyrosinase Inhibition | B16F10 melanoma cells | α-MSH | Dose-dependent inhibition | Specific IC50 values or percentage of inhibition not provided in the available research. |
Antiviral Activities
Currently, there is no publicly available scientific literature that specifically investigates or reports on the antiviral activity of this compound against the Human Immunodeficiency Virus (HIV).
Enzyme Inhibition Studies
There is no scientific evidence available in the public domain regarding the ability of this compound to inhibit the formation of heterocyclic amines.
No published research could be found that investigates or demonstrates the inhibitory activity of this compound against Trichophyton rubrum, a common dermatophyte fungus.
Acetylcholinesterase Inhibition (for related gallic acid derivatives)
Gallic acid and its derivatives have demonstrated notable inhibitory activity against acetylcholinesterase (AChE), an enzyme pivotal in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
Studies have revealed that various esters of gallic acid possess anti-AChE properties. For instance, among a series of synthesized gallic acid derivatives, ethyl gallate was identified as the most potent inhibitor, exhibiting 65.52% inhibition of AChE activity. chula.ac.th Interestingly, the ethyl derivatives across different groups of gallic acid compounds tended to show greater efficacy than their methyl counterparts. chula.ac.th However, it is noteworthy that gallic acid itself, along with the standard drug galantamine, displayed more potent inhibitory activity than all the synthesized derivatives in that particular study. chula.ac.th
Further research has corroborated the potential of gallic acid derivatives as AChE inhibitors. Gallic acid-grafted-chitosans have exhibited significant AChE inhibition, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) ranging from 138.5 to 397.6 μg/mL. researchgate.net The mode of inhibition by these chitosan (B1678972) derivatives was determined to be non-competitive. researchgate.net
While direct studies on this compound are limited in this context, the existing evidence for related gallic acid derivatives underscores the potential of this class of compounds as a source for novel acetylcholinesterase inhibitors. The hydrophobicity of the derivatives may play a role in their binding capacity and inhibitory activity, suggesting that further investigation into the structure-activity relationship is warranted. chula.ac.th
Other Reported Biological Activities (e.g., Anti-inflammatory, Antimicrobial, Antiparkinsonian for related compounds)
Derivatives of gallic acid, including esters and methylated forms, have been investigated for a range of other biological activities, demonstrating their potential in various therapeutic areas.
Anti-inflammatory Activity: Gallic acid and its derivatives are well-recognized for their anti-inflammatory properties. mdpi.comnih.gov Gallic acid has been shown to interfere with key inflammatory signaling pathways, such as MAPK and NF-κB. mdpi.com The ethyl ester of gallic acid has been specifically noted to reduce acid-induced abdominal constriction and hyperalgesia in preclinical models. ijrrjournal.com Furthermore, the synthesis of lipophilic derivatives of gallic acid, such as the phenethyl ester of gallic acid (PEGA), has been explored to enhance bioavailability and, consequently, pharmacological potential. mdpi.com PEGA was found to be a potent anti-inflammatory compound, modulating the inflammatory activities of T cells and macrophages/microglia and proving effective in an animal model of multiple sclerosis. mdpi.com
Antimicrobial Activity: Gallic acid esters have shown promise as antimicrobial agents. Studies on various alkyl esters of gallic acid have demonstrated their ability to inhibit the growth of parasites like Trypanosoma brucei. nih.gov The length of the alkyl chain appears to influence this activity, with propyl, butyl, and isopentyl esters being the most potent trypanocidal agents. nih.gov This differs from the structure-activity relationship observed for antibacterial action, where longer alkyl chains (eight to twelve carbons) were more effective. nih.gov In addition to antiparasitic activity, derivatives of 3,4,5-trimethoxybenzoic acid have been synthesized and evaluated as antimicrobial agents and efflux pump inhibitors, which can help in reversing drug resistance in bacteria. nih.gov Specifically, certain derivatives showed antibacterial activity against Staphylococcus aureus and Salmonella Typhimurium. nih.gov
Antiparkinsonian Activity: The neuroprotective effects of gallic acid derivatives have been explored in the context of Parkinson's disease. These compounds are known for their antioxidant properties, which are relevant to the oxidative stress implicated in neurodegenerative diseases. researchgate.net A study on various gallic acid derivatives, including methyl 3,4,5-trimethoxy gallic acid, assessed their ability to inhibit haloperidol-induced catalepsy and tacrine-induced vacuous chewing movements, which are animal models suggestive of dopaminergic agent activity. researchgate.net The findings indicated that compounds with high antioxidant activity and appropriate hydrophobicity were more effective in these models. researchgate.net Furthermore, epigallocatechin-3-gallate (EGCG), a major polyphenol in green tea and a derivative of gallic acid, has shown neuroprotective effects in both in vitro and in vivo models of Parkinson's disease through its antioxidative characteristics. researchgate.netfrontiersin.org
Structure-Activity Relationship (SAR) Studies for this compound and its Analogs
The biological activity of this compound and its analogs is significantly influenced by the nature of the ester moiety and the substitution pattern of the methoxy groups on the aromatic ring.
The ester group plays a crucial role in modulating the pharmacological properties of gallic acid derivatives. Esterification of the carboxylic acid group of gallic acid to form alkyl esters, known as gallates, can enhance biological activity by increasing lipophilicity, which may improve cell permeability. mdpi.com
For instance, in the context of trypanocidal activity, the length of the alkyl chain in gallic acid esters is a key determinant of potency. nih.gov Compounds with linear alkyl chains of three or four carbon atoms, such as propyl and butyl gallate, were found to be the most effective against Trypanosoma brucei. nih.gov This suggests an optimal lipophilicity for this particular activity. Similarly, in acetylcholinesterase inhibition, ethyl derivatives of gallic acid were generally more effective than their methyl counterparts, indicating that even a small increase in the alkyl chain length of the ester can positively impact biological activity. chula.ac.th
The type of ester can also influence the mechanism of action. While gallic acid itself has shown inhibitory effects on human serum cholinesterase, its galloyl ester derivative did not exhibit the same effect, highlighting the specific structural requirements for this activity. semanticscholar.org
The presence and position of methoxy groups on the aromatic ring are critical for the biological activity of this class of compounds. The three methoxy groups in this compound contribute to its electronic and steric properties, which in turn affect its interaction with biological targets.
In studies of zaxinone mimics, which share a methoxybenzene ring structure, modifications to the methoxy group's position (ortho, meta, or para) did not significantly restrict bioactivity in promoting root growth. nih.gov This suggests a degree of structural flexibility is tolerated for certain biological effects. However, for other activities, the arrangement of these groups is more critical. For example, the o-dihydroxy group of gallic acid is considered important for its in vitro anti-inflammatory activity. nih.gov
The methoxy group is a common feature in many natural products and approved drugs, where it can enhance target binding, and improve physicochemical and pharmacokinetic properties. researchgate.netnih.gov In the context of 3,4,5-trimethoxycinnamic acid derivatives, the trimethoxyphenyl group is a key pharmacophore for a range of activities, including antitumor and anti-inflammatory effects. nih.govnih.gov The specific arrangement of the three methoxy groups is often crucial for potent activity.
Furthermore, studies on chalcone (B49325) derivatives have shown that the presence of multiple methoxy groups on the benzaldehyde (B42025) ring can contribute to antimicrobial activity. nijophasr.net The substitution pattern of methoxy groups can also influence the selectivity and potency of compounds as efflux pump inhibitors in bacteria. nih.gov
Interactive Data Tables
Table 1: Acetylcholinesterase Inhibitory Activity of Gallic Acid Derivatives
| Compound/Derivative | Observed Activity | Source |
| Ethyl gallate | Most potent inhibitor in a synthesized series (65.52% inhibition) | chula.ac.th |
| Methyl gallate | Less effective than ethyl derivatives | chula.ac.th |
| Gallic acid | More potent than synthesized derivatives in the same study | chula.ac.th |
| Gallic acid-grafted-chitosans | IC50 values of 138.5 - 397.6 μg/mL | researchgate.net |
Table 2: Other Biological Activities of Related Compounds
| Compound/Derivative | Biological Activity | Key Findings | Source |
| Ethyl ester of gallic acid | Anti-inflammatory | Reduced acid-induced abdominal constriction and hyperalgesia. | ijrrjournal.com |
| Phenethyl ester of gallic acid (PEGA) | Anti-inflammatory | Modulated inflammatory activities of T cells and macrophages/microglia. | mdpi.com |
| Propyl, butyl, and isopentyl gallates | Antimicrobial (Trypanocidal) | Most potent against Trypanosoma brucei. | nih.gov |
| Methyl 3,4,5-trimethoxy gallic acid | Antiparkinsonian | Effective in animal models suggestive of dopaminergic agent activity. | researchgate.net |
| Epigallocatechin-3-gallate (EGCG) | Antiparkinsonian | Neuroprotective effects in in vitro and in vivo models. | researchgate.netfrontiersin.org |
Table 3: Structure-Activity Relationship (SAR) Insights
| Structural Feature | Influence on Biological Activity | Example | Source |
| Ester Moiety | |||
| Alkyl chain length | Potency of trypanocidal activity is dependent on chain length (optimal at 3-4 carbons). | Propyl and butyl gallates are more potent than shorter or longer chain esters. | nih.gov |
| Esterification | Can enhance bioavailability and alter the mechanism of action. | Gallic acid inhibits cholinesterase, while its galloyl ester does not. | semanticscholar.org |
| Methoxy Groups | |||
| Position on the ring | Can be crucial for specific activities, though some flexibility is tolerated for others. | The o-dihydroxy group of gallic acid is important for anti-inflammatory activity. | nih.gov |
| Trimethoxyphenyl group | Acts as a key pharmacophore for various biological activities. | Important for the anti-inflammatory and antitumor effects of 3,4,5-trimethoxycinnamic acid derivatives. | nih.govnih.gov |
Analytical Characterization and Spectroscopic Analysis of Ethyl 3,4,5 Trimethoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) for Structure Elucidation
Proton NMR (¹H NMR) spectroscopy of Ethyl 3,4,5-Trimethoxybenzoate (B1228286) provides distinct signals that correspond to each unique proton environment in the molecule. The spectrum is characterized by signals for the aromatic protons, the three methoxy (B1213986) groups, and the ethyl ester group.
The two protons on the aromatic ring are chemically equivalent and appear as a singlet, typically in the downfield region around 7.25 ppm, due to the deshielding effect of the benzene (B151609) ring. The nine protons of the three methoxy groups (at positions 3, 4, and 5) are also equivalent and give rise to a sharp singlet around 3.85 ppm.
The ethyl group protons exhibit characteristic splitting patterns due to spin-spin coupling. The two methylene (B1212753) protons (-CH2-) appear as a quartet around 4.32 ppm, split by the adjacent three methyl protons. These methyl protons (-CH3) resonate as a triplet around 1.35 ppm, split by the two neighboring methylene protons. The coupling constant (J) for both the quartet and the triplet is typically around 7.1 Hz.
Table 1: ¹H NMR Spectral Data for Ethyl 3,4,5-Trimethoxybenzoate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.25 | Singlet | 2H | Aromatic H (H-2, H-6) |
| ~4.32 | Quartet | 2H | -OCH2CH3 |
| ~3.85 | Singlet | 9H | 3 x -OCH3 |
Carbon-13 NMR (¹³C NMR) for Structural Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The carbonyl carbon of the ester group is the most deshielded, appearing far downfield at approximately 166.2 ppm. The aromatic carbons show signals in the range of 105-153 ppm. The carbon attached to the ester group (C-1) is found around 125.5 ppm, while the carbons bearing the methoxy groups (C-3, C-4, C-5) resonate at approximately 152.9 ppm and 144.7 ppm. The two equivalent aromatic carbons (C-2, C-6) appear at about 106.8 ppm.
The carbon of the para-methoxy group (at C-4) has a chemical shift of around 60.9 ppm, while the two equivalent ortho-methoxy carbons (at C-3 and C-5) are observed at approximately 56.2 ppm. The ethyl group carbons are found in the upfield region, with the methylene carbon (-OCH2-) at about 61.3 ppm and the methyl carbon (-CH3) at approximately 14.2 ppm.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~166.2 | C=O (Ester) |
| ~152.9 | C-3, C-5 |
| ~144.7 | C-4 |
| ~125.5 | C-1 |
| ~106.8 | C-2, C-6 |
| ~61.3 | -OCH2CH3 |
| ~60.9 | p--OCH3 |
| ~56.2 | o--OCH3 |
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show a cross-peak between the methylene quartet (~4.32 ppm) and the methyl triplet (~1.35 ppm) of the ethyl group, confirming their direct coupling. sdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu For this compound, it would show correlations between:
The aromatic protons (~7.25 ppm) and the C-2/C-6 carbons (~106.8 ppm).
The methylene protons (~4.32 ppm) and the methylene carbon (~61.3 ppm).
The methoxy protons (~3.85 ppm) and their respective methoxy carbons (~60.9 and ~56.2 ppm).
The methyl protons (~1.35 ppm) and the methyl carbon (~14.2 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. sdsu.edunih.gov Key HMBC correlations for this molecule would include:
Correlations from the aromatic protons (H-2, H-6) to the carbonyl carbon (C=O), C-1, C-3, and C-5.
Correlations from the methylene protons of the ethyl group to the carbonyl carbon (C=O) and the methyl carbon of the ethyl group.
Correlations from the methoxy protons to the aromatic carbons they are attached to (C-3, C-4, C-5).
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
GC-MS Analysis for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for determining the purity of this compound and confirming its identity. The mass spectrum of the compound under electron ionization (EI) would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (240.26 g/mol ).
The fragmentation pattern provides structural information. Common fragmentation pathways for esters include the loss of the alkoxy group. For this compound, a significant fragment would be observed from the loss of the ethoxy radical (-•OCH2CH3), resulting in the 3,4,5-trimethoxybenzoyl cation. Further fragmentation could involve the sequential loss of methyl radicals (-•CH3) from the methoxy groups.
Table 3: Predicted Major Fragments in GC-MS of this compound
| m/z | Proposed Fragment |
|---|---|
| 240 | [M]⁺ (Molecular Ion) |
| 195 | [M - OCH2CH3]⁺ |
| 180 | [M - OCH2CH3 - CH3]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules and minimizing fragmentation. unifi.it When analyzed by ESI-MS, this compound is typically observed as a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. ekb.egekb.eg It is also common to observe adducts with alkali metal ions, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), if these salts are present in the sample or solvent. ekb.egekb.eg
Table 4: Expected Ions in ESI-MS of this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C12H17O5]⁺ | 241.10 |
| [M+Na]⁺ | [C12H16O5Na]⁺ | 263.08 |
Molecular Ion Peaks and Fragmentation Patterns
Mass spectrometry of this compound, with a molecular weight of approximately 240.26 g/mol , is expected to show a prominent molecular ion peak (M⁺) due to the stability of the aromatic ring. scbt.com The fragmentation pattern is primarily dictated by the ester and ether functional groups present in the molecule. libretexts.org
In electron ionization mass spectrometry, aromatic esters typically undergo fragmentation through cleavage of the bonds adjacent to the carbonyl group. libretexts.orgwhitman.edu The primary fragmentation pathways for this compound would involve the loss of the ethoxy group (-OCH₂CH₃) or the ethyl radical (-CH₂CH₃).
Alpha Cleavage (Loss of Alkoxy Group): Cleavage of the C-O bond results in the loss of an ethoxy radical (•OCH₂CH₃, mass of 45 Da), leading to the formation of a stable 3,4,5-trimethoxybenzoyl cation at m/z 195. This is often a significant peak in the mass spectrum of aromatic esters.
Alpha Cleavage (Loss of Alkyl Group): Cleavage of the O-C bond can lead to the loss of an ethyl radical (•CH₂CH₃, mass of 29 Da), resulting in a fragment ion at m/z 211.
Further Fragmentation: The initial fragments can undergo further decomposition. For instance, the 3,4,5-trimethoxybenzoyl cation (m/z 195) can lose successive molecules of formaldehyde (B43269) (CH₂O, 30 Da) or methyl radicals (•CH₃, 15 Da) from the methoxy groups.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Identity of Fragment | Neutral Loss |
|---|---|---|
| 240 | [M]⁺ (Molecular Ion) | - |
| 211 | [M - CH₂CH₃]⁺ | •CH₂CH₃ (29 Da) |
| 195 | [M - •OCH₂CH₃]⁺ | •OCH₂CH₃ (45 Da) |
| 180 | [195 - •CH₃]⁺ | •CH₃ (15 Da) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound is characterized by the distinct absorption bands of its aromatic ester and ether groups.
Identification of Key Functional Groups (e.g., Carbonyl, Ether)
The primary functional groups, the ester and ether, give rise to strong, characteristic absorptions. udel.edu
Carbonyl (C=O) Stretch: As an aromatic ester, this compound will exhibit a strong C=O stretching vibration. Conjugation with the aromatic ring typically lowers the frequency of this absorption compared to saturated esters. libretexts.orgpressbooks.pub This peak is expected to appear in the range of 1715-1730 cm⁻¹. spectroscopyonline.com
Ether (C-O) Stretches: The molecule contains both aromatic aryl-alkyl ether linkages (Ar-O-CH₃) and an ester C-O linkage. These result in strong C-O stretching bands in the fingerprint region of the spectrum.
The asymmetric C-C-O stretch of the ester group is typically found between 1250-1310 cm⁻¹. spectroscopyonline.comlibretexts.org
The symmetric O-C-C stretch of the ester is observed in the 1100-1130 cm⁻¹ region. spectroscopyonline.com
The aryl-alkyl ether C-O stretch also contributes to absorptions in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
Aromatic C-H and C=C Stretches: The presence of the benzene ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations at approximately 1600 cm⁻¹ and 1500 cm⁻¹. udel.edu
Aliphatic C-H Stretches: The ethyl and methyl groups will show C-H stretching absorptions in the 2850-3000 cm⁻¹ region. udel.edu
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Ester C=O | Stretch | 1715 - 1730 | Strong |
| Aromatic C=C | In-ring Stretch | ~1600 and ~1500 | Medium |
| Ester C-C-O | Asymmetric Stretch | 1250 - 1310 | Strong |
| Aryl Ether C-O | Asymmetric Stretch | 1200 - 1275 | Strong |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical raw materials and other chemical compounds. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed for purity assessment and the quantification of any related impurities.
A suitable RP-HPLC method would involve a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. Method development would optimize parameters to ensure adequate separation of the main compound from any potential impurities, such as starting materials or by-products from its synthesis.
Example of RP-HPLC Method Parameters:
Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm or equivalent C18 column.
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% triethylamine (B128534) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Detection: UV detection, likely at a wavelength where the aromatic ring shows strong absorbance (e.g., 205 nm or ~254 nm).
Flow Rate: Typically 1.0 mL/min.
Injection Volume: 10-20 µL.
The method would be validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is another highly effective technique for assessing the purity of volatile and thermally stable compounds like this compound. Commercial suppliers often use GC to certify the purity of this compound, with specifications such as a minimum purity of 96.0%. labproinc.com
A typical GC method involves injecting a solution of the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the analytes between the two phases.
Plausible GC Method Parameters:
Column: A nonpolar or mid-polarity capillary column, such as a DB-5 (95% dimethyl-5% diphenyl polysiloxane), 30 m x 0.32 mm ID, 1 µm film thickness. bibliotekanauki.pl
Carrier Gas: Helium or Nitrogen at a constant flow rate. scispace.com
Injector Temperature: 240-260 °C. bibliotekanauki.pl
Detector: Flame Ionization Detector (FID) at 260-280 °C. bibliotekanauki.pl
Oven Temperature Program: An initial temperature of ~80-100 °C, held for a few minutes, followed by a ramp (e.g., 10-15 °C/min) to a final temperature of ~280 °C, held for a final period. scispace.com
Purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
X-ray Crystallography for Solid-State Structure (for related derivatives)
For example, two derivatives, methyl 2,6-dibromo-3,4,5-trimethoxybenzoate and methyl 3,4,5-trimethoxy-2-nitrobenzoate, have been synthesized and their crystal structures determined. researchgate.net Both of these compounds were found to crystallize in the monoclinic system. The crystal packing structures are primarily stabilized by van der Waals forces and weak directional hydrogen bonds, rather than the π-π stacking interactions that are often found in aromatic systems. researchgate.net In the related mthis compound, it was observed that the methoxy residue in the para position is oriented almost perpendicularly to the aromatic ring. researchgate.net
Table 3: Crystallographic Data for Mthis compound Derivatives researchgate.net
| Compound | Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate | Methyl 3,4,5-trimethoxy-2-nitrobenzoate |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Cc | C2/c |
| Unit Cell Parameters | ||
| a (Å) | 17.2605(5) | 20.4898(4) |
| b (Å) | 8.9082(3) | 9.7348(2) |
| c (Å) | 8.9920(3) | 24.3911(5) |
Pharmacokinetics and Metabolism of Ethyl 3,4,5 Trimethoxybenzoate if Applicable to Academic Research
Absorption, Distribution, and Excretion (ADME) Studies
Currently, there is a scarcity of published literature detailing the specific absorption, distribution, and excretion (ADME) parameters of Ethyl 3,4,5-trimethoxybenzoate (B1228286) in any biological system. The Human Metabolome Database lists Ethyl 3,4,5-trimethoxybenzoate as an expected but not yet quantified metabolite, underscoring the lack of extensive in vivo data.
However, research on structurally similar compounds can provide a predictive framework. For instance, a study on 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG), a compound containing the same 3,4,5-trimethoxybenzoyl moiety, was developed to improve the stability and cellular absorption of tea polyphenols. nih.gov This suggests that the trimethoxy substitution may enhance the lipophilicity of the parent molecule, potentially leading to increased absorption across biological membranes compared to its hydroxylated counterparts.
Further research, such as in vitro permeability assays using Caco-2 cell monolayers, which are a model of the human intestinal epithelium, would be invaluable in determining the absorptive characteristics of this compound. nih.govnih.gov
Biotransformation Pathways and Metabolite Identification
The precise biotransformation pathways and metabolites of this compound have not been explicitly elucidated in scientific literature. However, based on the metabolism of other gallic acid esters, a primary metabolic step is likely the hydrolysis of the ester bond. This reaction would be catalyzed by esterase enzymes present in the body, leading to the formation of 3,4,5-trimethoxybenzoic acid and ethanol (B145695).
Once formed, 3,4,5-trimethoxybenzoic acid, also known as eudesmic acid, is recognized as a human xenobiotic metabolite. chemicalbook.com It can undergo further metabolism, although the specific subsequent pathways are not fully detailed.
General biotransformation pathways for phenolic acids, a class to which this compound belongs, involve several key enzymatic reactions. These include decarboxylation, reduction, and hydrolysis, which are crucial in the metabolic processing of these compounds.
Interaction with Biological Systems and Cellular Uptake
While direct studies on the cellular uptake of this compound are not widely available, research on related trimethoxybenzoic acid derivatives provides some insight into their potential biological interactions. A study investigating a series of trimethoxybenzoic acid and gallic acid derivatives explored their potential as bacterial efflux pump inhibitors. nih.gov Efflux pumps are cellular mechanisms that can expel xenobiotics, and their inhibition can be a strategy to overcome antimicrobial resistance. This research highlights that the trimethoxybenzoic acid structure is a key feature for this inhibitory activity. nih.gov
In another study, the compound 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) was found to bind to human dihydrofolate reductase and disrupt the folate cycle in melanoma cells, suggesting a potential mechanism for its observed antiproliferative effects. nih.gov The presence of the methoxy (B1213986) groups in the ester-bound gallyl moiety was crucial for its biological activity. nih.gov This indicates that the 3,4,5-trimethoxybenzoyl portion of the molecule can play a significant role in its interaction with biological targets.
Toxicological Considerations and Safety Profiles in Research Context
Acute Toxicity Studies (e.g., LD50 data for related compounds)
Acute toxicity data, particularly the median lethal dose (LD50), is a critical starting point for assessing a substance's potential for causing immediate harm. While no specific LD50 data is available for Ethyl 3,4,5-Trimethoxybenzoate (B1228286), examining the acute toxicity of its structural analogs, such as the esters of gallic acid (3,4,5-trihydroxybenzoic acid), offers valuable comparative information. These compounds share a similar benzoic acid core structure.
Propyl gallate, the propyl ester of gallic acid, has an oral LD50 of 2100 mg/kg in rats and 1700 mg/kg in mice. nih.govcaymanchem.com Ethyl gallate, the ethyl ester, demonstrates lower acute toxicity with a reported oral LD50 in mice of 5810 mg/kg. caymanchem.comanmol.org The data suggests that these related compounds have a low order of acute toxicity when ingested orally.
Table 1: Acute Oral Toxicity of Compounds Related to Ethyl 3,4,5-Trimethoxybenzoate
| Compound | Test Animal | LD50 Value (mg/kg) |
| Propyl Gallate | Rat | 2100 nih.govcaymanchem.com |
| Propyl Gallate | Mouse | 1700 nih.govcaymanchem.com |
| Ethyl Gallate | Mouse | 5810 caymanchem.comanmol.org |
Irritation Data (Skin, Eye, Respiratory System)
Direct irritation data for this compound is not extensively documented. However, the safety profile of the parent compound, 3,4,5-Trimethoxybenzoic acid, provides a strong indication of the potential irritant effects of its derivatives.
Based on aggregated data from multiple suppliers, 3,4,5-Trimethoxybenzoic acid is classified as a substance that causes skin irritation and serious eye irritation. nih.govsynquestlabs.comtcichemicals.compcchem.in It is also noted to potentially cause respiratory irritation. nih.govsynquestlabs.com Given that the ethyl ester derivative is a fine crystalline powder, airborne dust can pose an inhalation hazard, leading to respiratory tract irritation. synquestlabs.com Standard first aid measures for 3,4,5-Trimethoxybenzoic acid include immediately flushing eyes with plenty of water and washing affected skin with soap and water, reinforcing its irritant potential. synquestlabs.com
Table 2: Irritation Profile for 3,4,5-Trimethoxybenzoic Acid
| Exposure Route | Hazard Statement | Classification |
| Skin | Causes skin irritation | Skin Irritant, Category 2 |
| Eye | Causes serious eye irritation | Eye Irritant, Category 2A |
| Respiratory | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Genotoxicity and Mutagenicity Assessments (for related compounds)
Genotoxicity and mutagenicity assays are crucial for identifying compounds that can cause genetic damage, which may lead to cancer or inherited diseases. There is a lack of specific data from standard mutagenicity assays, such as the Ames test, for this compound and its immediate precursor, 3,4,5-Trimethoxybenzoic acid.
The Ames test is a widely used method that employs bacteria to test for a chemical's potential to cause DNA mutations. wikipedia.orgcriver.com While this specific test data is unavailable for the target compound, broader research into related substances offers some context. For instance, the European Food Safety Authority (EFSA) has reviewed genotoxicity studies for various flavoring agents, including related methoxybenzenes, though specific outcomes for the 3,4,5-trimethoxy substitution pattern are not detailed in the available results. thegoodscentscompany.com One study on Chinese hamster oocytes noted the induction of aneuploidy (an abnormal number of chromosomes) following in vivo treatment with certain trimethoxybenzoic compounds, suggesting a potential for chromosomal damage. sigmaaldrich.com It is important to note that the absence of evidence is not evidence of absence, and therefore, the compound should be handled with the assumption that it could have uninvestigated genotoxic potential.
Handling and Storage Guidelines for Laboratory Use
Given the available toxicological data for related compounds, particularly the irritation potential, prudent laboratory practices are essential when working with this compound.
Engineering Controls and Personal Protective Equipment (PPE):
Ventilation: The compound should be handled in a well-ventilated area. Using a chemical fume hood is recommended, especially when working with the powder, to minimize inhalation of dust.
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory to prevent eye contact.
Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact. A lab coat is also required.
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (such as an N95) should be used.
Safe Handling Practices:
Avoid the formation of dust and aerosols.
Avoid all personal contact, including inhalation, ingestion, and contact with skin and eyes.
Wash hands thoroughly after handling.
Keep the substance away from incompatible materials such as strong oxidizing agents and strong bases.
Storage:
Store in a tightly closed container.
Keep in a cool, dry, and well-ventilated place.
Store away from heat, sparks, and open flames.
Table 3: Summary of Laboratory Safety Guidelines
| Guideline Category | Recommendation |
| Ventilation | Use in a well-ventilated area or chemical fume hood. |
| Eye Protection | Wear safety glasses with side shields or chemical goggles. |
| Hand Protection | Wear chemical-resistant gloves. |
| Respiratory | Use a particulate respirator if dust is generated. |
| Storage | Cool, dry, well-ventilated area in a tightly sealed container. |
| Incompatibilities | Strong oxidizing agents, strong bases. |
Advanced Research Perspectives and Future Directions
Development of Ethyl 3,4,5-Trimethoxybenzoate (B1228286) as a Lead Compound for Drug Discovery
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful and can act as a starting point for the development of new drugs. jetir.org Natural products have historically been a crucial source for generating lead compounds, offering molecular diversity and structural novelty. jetir.orgnih.gov The optimization of a natural lead compound is a key step in drug discovery, aiming to improve efficacy and pharmacokinetic profiles through chemical modification. nih.govmdpi.com
Rational Design of New Pharmacological Agents
Rational drug design involves the strategic development of new medications based on an understanding of the biological target. This approach allows for the creation of molecules with improved potency and selectivity. By using Ethyl 3,4,5-Trimethoxybenzoate as a scaffold, researchers can design and synthesize novel analogues with enhanced pharmacological properties. For instance, the modification of functional groups or the alteration of ring systems can lead to compounds with improved activity against specific biological targets. nih.govnih.gov This design process often utilizes the existing structure-activity relationships of related compounds to guide the synthesis of more effective agents. nih.gov The goal is to develop new pharmacophores that may exhibit improved toxicity profiles and selectivity against disease targets, such as cancer cell lines. nih.gov
Combination Therapies and Synergistic Effects
The use of two or more therapeutic agents in combination is a common strategy in treating complex diseases like cancer. nih.gov This approach can result in synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. nih.govnih.gov Investigating this compound in combination with existing chemotherapeutic agents could reveal synergistic interactions that enhance treatment efficacy. Such combinations can improve the impact on cancer cells while potentially minimizing side effects on normal tissues. nih.gov The Bliss independence model is one method used to assess whether a combined treatment is synergistic. nih.gov Future research may focus on identifying drug combinations that leverage the biological activities of this compound to create more effective therapeutic regimens.
Applications in Cosmeceutical Science (e.g., Skin Lightening Agents)
This compound (ETB) has demonstrated potential for use as a novel hypopigmenting agent in cosmeceuticals. koreascience.kr Skin lightening agents are valued in dermatology and cosmetics for their ability to address hyperpigmentation issues such as spots and freckles. google.commdpi.com
A study investigating trimethoxybenzene derivatives found that ETB inhibits melanogenesis. koreascience.kr Researchers evaluated its effects on melanin (B1238610) production in B16F10 melanoma cells stimulated by α-melanocyte-stimulating hormone (α-MSH). The findings showed that ETB, along with other derivatives, decreased α-MSH-induced melanin production. koreascience.kr Tyrosinase is a key enzyme in the process of melanin synthesis, and its inhibition is a primary mechanism for many skin lightening agents. google.com The study revealed that ETB inhibited cellular tyrosinase activity in a dose-dependent manner. koreascience.kr
Furthermore, the compound exhibited considerable antioxidant activity, which was reported to be two-fold higher than that of arbutin, a well-known skin-lightening agent. koreascience.kr These dual anti-melanogenic and antioxidant effects highlight its potential for inclusion in cosmetic formulations designed to lighten skin and protect against oxidative stress. koreascience.kr
Table 1: Investigated Biological Activities of this compound in Cosmeceutical Science
| Activity | Model System | Key Findings | Reference |
| Anti-Melanogenesis | α-MSH-stimulated B16F10 melanoma cells | Decreased melanin production. | koreascience.kr |
| Tyrosinase Inhibition | α-MSH-stimulated B16F10 melanoma cells | Inhibited cellular tyrosinase activity in a dose-dependent manner. | koreascience.kr |
| Antioxidant Activity | Diphenylpicrylhydrazyl (DPPH) free radical assay | Showed considerable antioxidant activity, higher than arbutin. | koreascience.kr |
Chemoinformatics and Computational Studies
Chemoinformatics and computational studies have become powerful tools in drug discovery and development, allowing for the prediction of pharmacokinetic and toxic properties of chemical compounds. nih.gov These in silico methods accelerate the research process by identifying promising candidates for further experimental testing. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a target protein, providing insights into binding affinity. nih.gov This method is essential for drug design and optimization. nih.gov For example, a study on a structurally related compound, ethyl 3,4,5-trihydroxybenzoate, used in silico molecular docking to show its binding affinity with superoxide (B77818) dismutase (SOD) and cyclooxygenase 2 (COX-2) receptors, which are involved in inflammation. phcog.com
Molecular dynamics (MD) simulations complement docking studies by analyzing the physical movements of atoms and molecules over time. nih.govnih.gov These simulations provide valuable information on the stability of a protein-ligand complex, helping to rationalize the interactions observed in docking studies. nih.gov Such computational approaches could be applied to this compound to explore its potential interactions with various biological targets and to understand the stability of these interactions.
Table 2: Overview of Chemoinformatics and Computational Techniques
| Technique | Description | Application in Drug Discovery | Reference |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Identifies potential drug candidates and helps optimize lead compounds. | nih.govphcog.comnih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to analyze the stability of protein-ligand complexes. | Provides insights into the dynamic behavior and stability of drug-target interactions. | nih.govnih.gov |
| In Silico Prediction | Uses computational models to predict the biological activities and properties of chemical compounds. | Assists in early-stage drug discovery by predicting efficacy and potential toxicity. | nih.govmdpi.com |
In Silico Prediction of Biological Activities
In silico modeling has become a crucial tool for predicting the biological activities of chemical compounds. nih.gov By developing models based on molecular fingerprints or descriptors, researchers can assess a wide range of properties, including potential genotoxicity or specific therapeutic activities. nih.gov These predictive models are often built using machine learning algorithms and validated through cross-validation and external validation sets. nih.gov For this compound, in silico methods could be used to screen for a broad spectrum of biological activities, helping to prioritize avenues for experimental research and uncover new therapeutic applications. mdpi.com
Natural Product Chemistry and Biosynthetic Pathway Elucidation
This compound is a naturally occurring compound that has been identified and isolated from plant sources. Its chemical structure is based on a benzoic acid core with three methoxy (B1213986) groups and an ethyl ester functional group. The study of its natural origins and the biochemical reactions that lead to its formation is a key area of research in natural product chemistry.
Research into the natural occurrence of this compound has led to its isolation from the roots of Rauvolfia yunnanensis Tsiang, a plant belonging to the Apocynaceae family medchemexpress.com. The presence of this and structurally similar compounds in various plant species highlights the diverse metabolic capabilities within the plant kingdom. For instance, the closely related compound, Mthis compound, has been identified in Eucalyptus pulverulenta and Punica granatum nih.gov.
The biosynthetic pathway of this compound has not been fully elucidated in a single, direct line of research. However, it is widely understood to be derived from the shikimate pathway, which is a major metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other key compounds. The central precursor to this compound is gallic acid (3,4,5-trihydroxybenzoic acid) researchgate.net.
The formation of gallic acid itself has been a subject of scientific inquiry, with three potential pathways being proposed fao.org:
The β-oxidation of 3,4,5-trihydroxycinnamic acid.
The hydroxylation of protocatechuic acid.
The dehydrogenation of 3-dehydroshikimic acid.
Current scientific consensus points to the dehydrogenation of 3-dehydroshikimic acid as the most probable route for gallic acid synthesis fao.orgutu.fi. This reaction is a critical step that diverts a precursor from the central shikimate pathway to form the gallic acid structure researchgate.net. The enzyme responsible for this conversion is shikimate dehydrogenase (SDH), which is also involved in the synthesis of aromatic amino acids nih.gov. A specific enzyme, dehydroshikimate dehydrogenase, has been identified that directly catalyzes the conversion of 3-dehydroshikimate to gallic acid utu.fi.
Once gallic acid is synthesized, the formation of this compound would proceed through a series of subsequent enzymatic modifications. These steps are believed to involve:
O-methylation: The three hydroxyl groups on the gallic acid ring are methylated, a common modification in plant secondary metabolism, to form 3,4,5-trimethoxybenzoic acid (eudesmic acid) wikipedia.org.
Esterification: The resulting carboxylic acid is then esterified with ethanol (B145695) to form the final product, this compound.
Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of this compound
| Compound | Role in Pathway | Key Transformation |
|---|---|---|
| 3-Dehydroshikimic Acid | Shikimate Pathway Intermediate | Dehydrogenation to Gallic Acid |
| Gallic Acid | Central Precursor | O-methylation of three hydroxyl groups |
| 3,4,5-Trimethoxybenzoic Acid | Methylated Intermediate | Esterification with ethanol |
| This compound | Final Natural Product | - |
Environmental Impact and Degradation Studies of this compound in Research
The environmental fate and potential ecological impact of this compound are areas of growing interest, driven by the broader scrutiny of chemical compounds released into the environment. Research in this domain focuses on understanding how the compound behaves in various environmental compartments and the mechanisms by which it is broken down.
Currently, there is limited direct research available on the specific environmental impact of this compound. However, insights can be drawn from studies on related gallic acid derivatives and other phenolic compounds. Gallic acid and its esters are known to possess antimicrobial properties, which suggests that their presence in the environment could potentially influence the composition and activity of microbial communities nih.gov. The broader class of synthetic polymer additives, which can include structurally similar molecules, has raised environmental concerns due to potential toxicity and the ability to migrate from materials into the surrounding environment mdpi.com.
Degradation studies are crucial for predicting the persistence of a chemical in the environment. While specific degradation pathways for this compound have not been extensively detailed, research on analogous compounds offers a predictive framework. Microbial degradation is expected to be a significant route for the breakdown of this compound in soil and water systems.
A study on the bacterial degradation of a structurally similar compound, 3,4,5-trimethoxycinnamic acid, by a strain of Pseudomonas putida revealed a potential pathway nih.gov. The bacterium was found to oxidize the parent compound to 3,4,5-trimethoxybenzoic acid. This intermediate was then further metabolized through demethylation to 3-O-methylgallic acid, which subsequently underwent aromatic ring fission nih.gov. This process also led to the formation of methanol (B129727) as a byproduct of the demethylation steps nih.gov.
Based on this evidence, a plausible degradation pathway for this compound in the environment would likely involve the following key steps:
Ester Hydrolysis: The initial step would be the hydrolysis of the ethyl ester bond to yield 3,4,5-trimethoxybenzoic acid and ethanol. This reaction can be mediated by microbial esterases.
Demethylation: The methoxy groups on the aromatic ring would then be sequentially removed.
Aromatic Ring Cleavage: Following demethylation, the resulting di- or tri-hydroxybenzoic acid would be a substrate for ring-cleavage dioxygenases, leading to the breakdown of the aromatic ring and the formation of aliphatic intermediates that can enter central metabolic pathways.
The water solubility of gallic acid esters is an important factor influencing their mobility, bioavailability, and susceptibility to degradation in aqueous environments researchgate.net.
Table 2: Predicted Environmental Degradation Steps for this compound
| Degradation Step | Predicted Reaction | Resulting Intermediate(s) | Evidence Basis |
|---|---|---|---|
| 1. Ester Hydrolysis | Cleavage of the ethyl ester bond | 3,4,5-Trimethoxybenzoic Acid, Ethanol | Common microbial enzymatic activity |
| 2. Oxidative Demethylation | Removal of methyl groups from methoxy substituents | 3-O-methylgallic acid, other hydroxylated benzoates | Observed in the degradation of 3,4,5-trimethoxycinnamic acid by Pseudomonas putida nih.gov |
| 3. Aromatic Ring Fission | Cleavage of the benzene (B151609) ring | Aliphatic carboxylic acids | Common pathway for the bacterial degradation of aromatic compounds nih.gov |
Conclusion
Summary of Key Research Findings
Ethyl 3,4,5-trimethoxybenzoate (B1228286) is a naturally occurring ester with a well-defined chemical structure and properties. It can be synthesized through various laboratory methods, including classical esterification and modern catalytic approaches. Its chemical reactivity is characterized by transformations of the ester group and the activated aromatic ring. Spectroscopic data, particularly NMR, provides clear structural confirmation. Importantly, this compound has demonstrated promising biological activities, including antioxidant and antimelanogenic effects by inhibiting the tyrosinase enzyme, making it a valuable lead for applications in medicinal chemistry and cosmetology. It also serves as a versatile precursor in the synthesis of complex organic molecules and potential pharmaceutical agents.
Unanswered Questions and Future Research Avenues
Despite the existing research, several areas warrant further investigation. A comprehensive toxicological profile of ethyl 3,4,5-trimethoxybenzoate is needed to ensure its safety for potential cosmetic or therapeutic applications. Broader screening for other biological activities could uncover new pharmacological uses. The development of highly efficient, green, and scalable industrial manufacturing processes remains a relevant goal. Further exploration of its use in the total synthesis of complex natural products could also be a fruitful area of research.
Broader Implications for Organic and Medicinal Chemistry
This compound represents an accessible and versatile chemical scaffold. Its natural origin and demonstrated bioactivity make it an attractive starting point for the development of new drugs and cosmetic ingredients. The 3,4,5-trimethoxybenzoyl pharmacophore is a proven template for interacting with biological targets, and the study of this and related simple esters continues to provide fundamental insights into structure-activity relationships. Its role as a building block in organic synthesis underscores the importance of simple, well-characterized molecules in the construction of molecular complexity and the advancement of chemical and biomedical sciences.
Q & A
Q. What are the standard protocols for synthesizing Ethyl 3,4,5-Trimethoxybenzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound is typically synthesized via esterification of 3,4,5-trimethoxybenzoic acid with ethanol under acid catalysis (e.g., sulfuric acid or HCl). Key steps include refluxing the reactants in anhydrous ethanol, followed by neutralization and purification via recrystallization. Optimization involves controlling reaction time (typically 4–6 hours) and temperature (70–80°C) to maximize yield. Purity can be enhanced using column chromatography with hexane/ethyl acetate gradients . Monitoring reaction progress via TLC (using silica gel plates and UV visualization) is critical.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methoxy group positions and ester linkage. For example, ¹H NMR should show three singlet peaks for the methoxy groups (δ ~3.8–3.9 ppm) and a quartet for the ethyl ester (δ ~4.3 ppm). Infrared (IR) spectroscopy verifies the ester carbonyl stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 255.0973). Cross-referencing with literature data (e.g., J. Am. Chem. Soc. 1952) ensures accuracy .
Advanced Research Questions
Q. How does the substitution of methoxy groups in this compound influence its antifungal activity compared to hydroxyl-substituted analogs?
- Methodological Answer : Comparative bioactivity studies reveal that methoxy substitution reduces antifungal potency relative to hydroxylated analogs like ethyl gallate. For example, in Candida albicans assays, this compound (IC₅₀ ~50 µM) showed lower activity than ethyl gallate (IC₅₀ ~10 µM), likely due to decreased hydrogen-bonding capacity. To validate, perform disk diffusion or microdilution assays under standardized conditions (CLSI guidelines) using structurally modified analogs. Adjust substituent polarity (e.g., replacing methoxy with hydroxyl or halogen groups) to explore structure-activity relationships .
Q. What strategies can resolve contradictions in reported pharmacological data for this compound across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent systems) or compound purity. To address:
- Standardize experimental protocols (e.g., use identical cell lines like HT-29 for cytotoxicity studies).
- Validate purity via HPLC (>95%) and quantify impurities (e.g., residual solvents via GC-MS).
- Conduct dose-response curves with multiple replicates to assess reproducibility.
Cross-reference findings with deuterated analogs (e.g., Mthis compound-[d9]) to track metabolic stability .
Q. How can isotopic labeling (e.g., deuterium) enhance metabolic studies of this compound?
- Methodological Answer : Deuterated analogs (e.g., replacing methoxy groups with CD₃) enable precise tracing of metabolic pathways via LC-MS/MS. For example, administer the deuterated compound in rodent models and analyze plasma/tissue samples using MRM (multiple reaction monitoring) to detect metabolites. Compare pharmacokinetic parameters (t₁/₂, AUC) with non-deuterated controls. This approach clarifies hepatic metabolism and identifies active metabolites, as demonstrated in studies of trimebutine derivatives .
Q. What role does this compound play in designing gastrointestinal motility modulators?
- Methodological Answer : The compound’s trimethoxy aromatic structure serves as a pharmacophore in antispasmodic agents. For example, coupling it with a [2-(dimethylamino)-2-phenylbutyl] moiety (via esterification) produces a dual-acting drug candidate targeting opioid receptors and smooth muscle cells. Validate efficacy using ex vivo ileum contraction assays (e.g., acetylcholine-induced spasms) and in vivo models (e.g., rodent gastric emptying tests). Dose optimization (0.1–10 mg/kg) and receptor-binding assays (μ-opioid receptor affinity) are critical .
Notes
- Avoid commercial sources (e.g., ) per guidelines.
- Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational synthesis and characterization.
- Methodological answers integrate cross-disciplinary techniques (e.g., synthetic chemistry, pharmacology, metabolomics) to reflect research depth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
